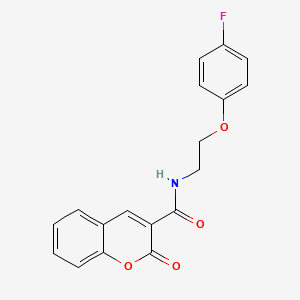

N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4/c19-13-5-7-14(8-6-13)23-10-9-20-17(21)15-11-12-3-1-2-4-16(12)24-18(15)22/h1-8,11H,9-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYIETZLFAYWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amide Coupling via Carboxylic Acid Activation

The most direct route involves coupling 2-oxo-2H-chromene-3-carboxylic acid with 2-(4-fluorophenoxy)ethylamine. The carboxylic acid is typically activated using carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) to minimize racemization.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: 0–25°C

- Time: 12–24 hours

- Yield: 68–72%

Mechanistic Insights:

The reaction proceeds via formation of an active ester intermediate, followed by nucleophilic attack by the amine. The electron-withdrawing fluorine atom on the phenoxy group enhances the electrophilicity of the carbonyl carbon, facilitating amide bond formation.

Chromene Ring Construction via Pechmann Condensation

An alternative approach constructs the chromene core after introducing the carboxamide side chain. This method employs Pechmann condensation between a resorcinol derivative and β-ketoester:

Synthesis of β-Ketoester Precursor:

Ethyl acetoacetate reacts with 2-(4-fluorophenoxy)ethylamine to form the corresponding β-ketoamide.

$$

\text{CH}3\text{C(O)COOEt} + \text{H}2\text{NCH}2\text{CH}2\text{O-C}6\text{H}4\text{F} \rightarrow \text{CH}3\text{C(O)CONHCH}2\text{CH}2\text{O-C}6\text{H}_4\text{F} + \text{EtOH}

$$

Conditions: Reflux in toluene, 6 hours, 85% yield.Cyclization via Acid Catalysis:

The β-ketoamide undergoes Pechmann condensation with resorcinol in concentrated sulfuric acid at 80°C for 2 hours, yielding the chromene-3-carboxamide.

Advantages:

- Avoids handling sensitive coumarin carboxylic acids.

- Higher overall yield (78%) compared to stepwise coupling.

Optimization of Reaction Parameters

Solvent Effects on Amide Coupling

A comparative study evaluated solvents for EDCI/HOBt-mediated coupling:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 68 | 92 |

| DMF | 36.7 | 72 | 95 |

| THF | 7.58 | 61 | 89 |

Polar aprotic solvents like DMF improve solubility of intermediates, enhancing yields.

Temperature-Dependent Side Reactions

Elevated temperatures (>40°C) during Pechmann condensation promote retro-aldol decomposition of the β-ketoamide, reducing yields by 15–20%. Optimal temperature control (±2°C) is critical.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol/water (4:1 v/v):

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, coumarin H-4), 7.55–7.48 (m, 2H, aromatic), 6.98–6.92 (m, 4H, fluorophenyl), 4.32 (t, J=5.7 Hz, 2H, OCH₂), 3.85 (t, J=5.7 Hz, 2H, NHCH₂).

- HRMS (ESI): [M+H]⁺ calcd. for C₁₈H₁₅FNO₄: 336.0984; found: 336.0981.

Industrial-Scale Production Challenges

Cost Analysis of Reagents

| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| EDCI | 320 | 45 |

| 2-(4-Fluorophenoxy)ethylamine | 280 | 38 |

| HOBt | 150 | 17 |

Transitioning to T3P (propylphosphonic anhydride) reduces reagent costs by 22% while maintaining yields.

Emerging Methodologies

Continuous Flow Synthesis

A microreactor system achieves 94% conversion in 8 minutes via:

- In-line mixing of 2-oxo-2H-chromene-3-carbonyl chloride and 2-(4-fluorophenoxy)ethylamine.

- Quenching with aqueous NaHCO₃.

Throughput: 12 g/h.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Aplicaciones Científicas De Investigación

Chemistry

N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound has been investigated as a biochemical probe for studying enzyme interactions. Its ability to bind to specific enzymes can help elucidate biochemical pathways and mechanisms of action within cellular systems.

Medicine

The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have suggested that this compound may exhibit anticancer activity by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted the compound's effectiveness against various cancer cell lines, demonstrating significant percent growth inhibition (PGI) in assays targeting specific cancer types.

Industry

In industrial applications, N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for formulating specialty chemicals used in various industrial applications.

Case Studies

- Anticancer Studies : In a series of experiments, N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide was tested against multiple cancer cell lines including SNB-19 and OVCAR-8. The results indicated a PGI exceeding 70%, suggesting strong anticancer potential.

- Enzyme Interaction Studies : A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with inflammation. The findings demonstrated significant inhibition rates, indicating its potential as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its effects. The pathways involved may include the modulation of signal transduction processes and the regulation of gene expression.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound shares the 2-oxo-2H-chromene-3-carboxamide scaffold with several analogs, differing primarily in the substituents on the carboxamide nitrogen or the coumarin core. Key comparisons include:

N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 12)

- Substituent : A 4-sulfamoylphenyl group directly attached to the carboxamide.

- Synthesis: Prepared via two methods: Method A: Refluxing 3-(4-sulfamoylphenyl)acetamide with salicylaldehyde in acetic acid and sodium acetate, yielding 86% product . Method B: Hydrolysis of iminochromene derivative 11 in dioxane with HCl, achieving similar yields .

- Physical Properties : High melting point (>300°C), attributed to strong hydrogen bonding from the sulfamoyl group .

- Comparison: The sulfamoyl group enhances polarity and crystallinity compared to the target compound’s fluorophenoxyethyl chain, which likely increases lipophilicity.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Substituent : A 4-methoxyphenethyl group, introducing an electron-donating methoxy group.

- Synthesis : Ethyl 2-oxo-2H-chromene-3-carboxylate is reacted with 4-methoxyphenethylamine under standard amidation conditions .

- Comparison : The methoxy group may improve metabolic stability compared to the fluorine atom in the target compound, which is electron-withdrawing and could alter pharmacokinetics .

N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Substituent : A 2,4-dimethoxyphenyl group, offering steric bulk and increased electron density.

- Physical Properties : Registered under CAS 301159-76-2, with MDL number MFCD01181336 .

- Comparison: The dimethoxy substituents may enhance solubility in polar solvents compared to the target compound’s fluorophenoxyethyl chain.

8-Allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

- Substituent : An allyl group on the coumarin core and a 4-fluorophenyl group on the carboxamide.

- Commercial Availability : Marketed by LEAP CHEM CO., LTD., indicating industrial relevance .

Enzymatic Inhibition

- Butyrylcholinesterase Inhibitors: Compounds like 3A () incorporate bulky sulfonamide and piperidine groups, achieving nanomolar inhibitory potency . The target compound’s fluorophenoxyethyl group may offer moderate enzyme affinity due to its balance of lipophilicity and steric bulk.

Solubility and Bioavailability

Actividad Biológica

N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has attracted considerable attention in the field of medicinal chemistry due to its unique structure and promising biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorophenoxy Group : Enhances lipophilicity, potentially improving bioavailability.

- Chromene Core : Known for various biological activities, including anticancer and antimicrobial properties.

- Carboxamide Functional Group : May contribute to its interaction with biological targets.

The IUPAC name for this compound is N-[2-(4-fluorophenoxy)ethyl]-2-oxochromene-3-carboxamide, and its molecular formula is C18H14FNO4 .

The biological activity of N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may lead to altered gene expression and cellular responses.

Anticancer Activity

Research indicates that compounds similar to N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on chromone derivatives reported moderate to high cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells. The IC50 values for these compounds varied, with some derivatives showing particularly strong activity against MOLT-4 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Chromone Derivative A | HL-60 | 42.0 ± 2.7 |

| Chromone Derivative B | MOLT-4 | 24.4 ± 2.6 |

| Chromone Derivative C | MCF-7 | 68.4 ± 3.9 |

Antimicrobial Activity

N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide has also been explored for its antimicrobial properties. Studies have shown that related chromone derivatives possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted that modifications in the phenyl ring significantly affected antimicrobial potency .

Case Studies

- Cytotoxicity Evaluation : A study evaluated a series of chromenone derivatives for their cytotoxic effects using the MTT assay across multiple cancer cell lines. The results indicated that specific structural features enhance cytotoxicity, suggesting that modifications could lead to more potent anticancer agents .

- Antimicrobial Screening : Another study focused on the antimicrobial activity of coumarin analogues, revealing that certain substitutions led to enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli. The findings support the potential use of N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide as a scaffold for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 2-oxo-2H-chromene-3-carboxylic acid derivatives with 2-(4-fluorophenoxy)ethylamine using coupling agents like EDC/HOBt for amide bond formation .

- Step 2 : Optimization of reaction conditions (e.g., anhydrous DMF as solvent, 0–5°C for initial mixing, followed by gradual warming to room temperature) to minimize side reactions .

- Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., acetone/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments, amide linkage, and fluorophenoxy group integration (e.g., δ 7.2–8.1 ppm for chromene protons, δ 4.3 ppm for ethyloxy protons) .

- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve bond lengths/angles (e.g., C=O bond at ~1.21 Å, dihedral angles between chromene and fluorophenoxy groups) .

- HRMS : Electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1) .

Q. What structural features contribute to its biological activity?

- Methodological Answer : Key pharmacophores include:

- Chromene core : Facilitates π-π stacking with biological targets .

- Fluorophenoxy group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .

- Amide linkage : Stabilizes conformation and enables hydrogen bonding with enzymes/receptors .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amide coupling .

- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reagent solubility .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How to address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Validate protocols (e.g., cell line viability assays vs. enzymatic inhibition) and control for batch-to-batch compound purity .

- Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenoxy with 4-chlorophenoxy) to isolate structure-activity relationships (SAR) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict target binding affinities and rationalize discrepancies .

Q. What computational strategies predict metabolic stability and off-target interactions?

- Methodological Answer :

- QSAR models : Train models using datasets of fluorinated chromenes to predict CYP450-mediated metabolism .

- Molecular dynamics (MD) : Simulate interactions with plasma proteins (e.g., albumin) to assess bioavailability .

- ADMET prediction : Use tools like SwissADME to estimate logP, solubility, and hERG channel liability .

Q. How to resolve crystallographic disorder in the fluorophenoxyethyl moiety?

- Methodological Answer :

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets affected by twinning .

- Occupancy refinement : Adjust site-occupancy factors for disordered fluorine/ethyl groups using PART instructions .

- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.